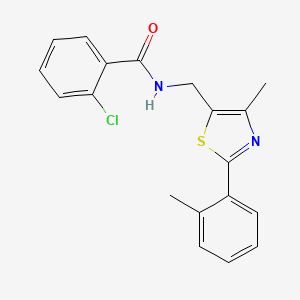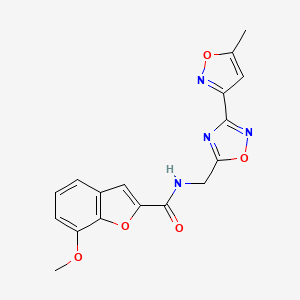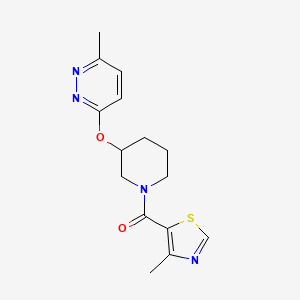![molecular formula C16H12BrCl2NO3 B2451692 {[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate CAS No. 1794798-85-8](/img/structure/B2451692.png)
{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “{[(4-bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate” contains a total of 36 bonds. These include 24 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, and 12 aromatic bonds. The structure also includes 2 six-membered rings, 1 aromatic ester, and 1 aliphatic secondary amide .Wissenschaftliche Forschungsanwendungen
Subheading Vibrational Spectroscopy and Nonlinear Optical Properties
The compound 2-[acetyl(4-bromophenyl)carbamoyl]-4-chlorophenyl acetate, a derivative of {[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate, was the subject of an extensive spectroscopic study. Fourier transform Raman (FT-Raman) and Fourier transform infrared (FT-IR) spectroscopies were utilized to examine its vibrational wavenumbers. The study was further supported by computational analysis using the Gaussian03 quantum chemistry codes and potential energy distribution (PED) calculations. Notably, this compound exhibited significant first hyperpolarizability, indicating its potential applications in nonlinear optics. The study emphasized the relevance of the CO stretching mode in the carbamoyl moiety and hydrogen bonding dynamics, influencing the bond character of the compound (Panicker et al., 2010).
Chemical Synthesis and Applications
Subheading Novel Synthesis Approaches and Biomedical Applications
Another research focus is the synthesis of complex molecules using {[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate or its derivatives as key intermediates. For instance, selective nucleophilic chemistry was employed to synthesize 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, indicating the compound's versatility in chemical synthesis. Such methodologies could pave the way for the creation of large compound libraries with potential pharmaceutical applications (Robins et al., 2007). Additionally, the compound 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, derived from a related bromophenyl compound, showed promising results for biomedical applications, especially in regulating inflammatory diseases. This potential was highlighted through structure analysis and docking studies (Ryzhkova et al., 2020).
Structural and Material Science Applications
Subheading Crystallographic Analysis and Material Properties
Furthermore, structural analysis through X-ray crystallography has been a significant area of study. For instance, the crystallographic and theoretical studies of methyl 4-(4’-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate revealed insights into its structure and the energetically preferred conformation of the molecule, hinting at its potential application in designing new anticonvulsant agents (Edafiogho et al., 2003). In another study, the synthesis and characterization of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine revealed its structural stability and potential for intramolecular charge transfer, showcasing its nonlinear optical properties (Tamer et al., 2016).
Eigenschaften
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2NO3/c17-11-3-1-10(2-4-11)8-20-15(21)9-23-16(22)13-7-12(18)5-6-14(13)19/h1-7H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISRTOMLXDDCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylquinoline-8-carboxamide](/img/structure/B2451611.png)




![N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid](/img/structure/B2451619.png)
![[2-(4-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2451623.png)

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2451625.png)
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2451626.png)
![5-phenyl-N-(thiophen-2-ylmethyl)-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2451628.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2451631.png)
![3-(3-Chloro-4-fluorophenoxy)-4-(3,5-dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2451632.png)